Isochlorogenic acid C

Description

Contextualization within Chlorogenic Acid Research

Chlorogenic acids (CGAs) are a major group of polyphenolic compounds found throughout the plant kingdom, formed from the esterification of cinnamic acid derivatives with quinic acid. scielo.brmdpi.com The term "chlorogenic acid" does not refer to a single entity but encompasses a family of related esters. scielo.br These compounds are not chlorinated, as the name might misleadingly suggest; rather, the name originates from the Greek words for "light green," referring to the green color that appears when they are oxidized. scielo.brwikipedia.org

Within this large family, isochlorogenic acids are dicaffeoylquinic acids (diCQA), meaning they are composed of quinic acid esterified with two caffeic acid molecules. scielo.brfrontiersin.org Isochlorogenic acid C, specifically, is one of these diCQA isomers. mdpi.comnih.gov Research into the broader chlorogenic acid family has highlighted their various potential health benefits. nih.gov this compound, as a member of this family, has been investigated for its own specific biological activities. frontiersin.orgmdpi.com For instance, it has been studied for its anti-inflammatory properties. frontiersin.orgnih.gov

The study of this compound is often situated within the analysis of plant extracts, where it co-occurs with other chlorogenic acids. It is a naturally occurring active component in numerous plants, including Helichrysum populifolium, sweet potato (Ipomoea batatas), Centella asiatica, Aster scaber, Artemisia capillaris, and green coffee beans. ncats.io Its presence and concentration can vary significantly between different plant species and even different parts of the same plant. mdpi.commdpi.com

Isomeric Forms and Nomenclature in Academic Literature

The nomenclature of chlorogenic acids, including this compound, has been a source of considerable confusion in scientific literature. scielo.brscielo.br This confusion primarily stems from a change in the IUPAC numbering system for the quinic acid ring in 1976. scielo.brwikipedia.org Before this change, the carbon numbering was different, leading to inconsistencies in the naming of isomers across different publications. scielo.br

This compound is chemically known as 4,5-dicaffeoylquinic acid (4,5-diCQA). mdpi.commedchemexpress.comphytopurify.com However, the term "isochlorogenic acid" has historically been used to describe a mixture of at least three dicaffeoylquinic acids. rsc.org The isomers are often referred to with letter designations: isochlorogenic acid A, B, and C. mdpi.com

Isochlorogenic acid A is identified as 3,5-dicaffeoylquinic acid (3,5-diCQA). mdpi.commedchemexpress.com

Isochlorogenic acid B corresponds to 3,4-dicaffeoylquinic acid (3,4-diCQA). mdpi.com

This compound is 4,5-dicaffeoylquinic acid (4,5-diCQA). mdpi.commedchemexpress.com

This has led to a situation where the same compound may be referred to by different names in various studies, necessitating careful attention to the specific chemical structure or the systematic IUPAC name when reviewing literature. scielo.brscielo.br The persistence of the pre-IUPAC nomenclature by some researchers and chemical suppliers has further contributed to this issue. scielo.br

The main isomers of dicaffeoylquinic acid found in nature, including in coffee, are 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA. researchgate.net The accurate identification and differentiation of these isomers are crucial as their biological activities can differ. frontiersin.org

Compound Names

| Trivial Name | Systematic Name (IUPAC) | Abbreviation |

| Isochlorogenic acid A | 3,5-dicaffeoylquinic acid | 3,5-diCQA |

| Isochlorogenic acid B | 3,4-dicaffeoylquinic acid | 3,4-diCQA |

| This compound | 4,5-dicaffeoylquinic acid | 4,5-diCQA |

| Neochlorogenic acid | 3-O-caffeoylquinic acid | 3-CQA |

| Cryptochlorogenic acid | 4-O-caffeoylquinic acid | 4-CQA |

| Chlorogenic acid | 5-O-caffeoylquinic acid | 5-CQA |

| Caffeic acid | (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |

| Quinic acid | (1R,3R,4R,5R)-1,3,4,5-tetrahydroxycyclohexanecarboxylic acid |

Structure

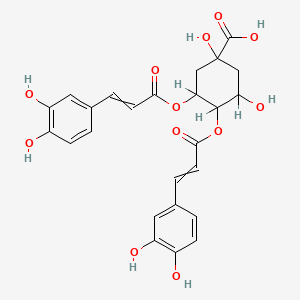

2D Structure

Properties

IUPAC Name |

3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCLZKMFXSILNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Natural Distribution in Biological Systems

Plant Sources and Species Identification

Isochlorogenic acid C has been identified in a variety of plant species, spanning multiple botanical families. Research has consistently pointed to its presence in medicinal herbs, fruits, and common dietary plants. ontosight.aiselleckchem.com

The Asteraceae family is a significant source of this compound. mdpi.com Species within this family, such as Artemisia lavandulaefolia and Gynura divaricata, have been found to contain this compound. medchemexpress.commdpi.com While classic chlorogenic acids are well-documented in this family, the occurrence of dicaffeoylquinic acids like this compound is also recognized. mdpi.comacs.orguoregon.edu

In the Lamiaceae family, which includes many common herbs, this compound has also been detected. nih.gov Studies have identified its presence in various species within this family, highlighting its potential contribution to their chemical profiles. researchgate.netiat.pr.gov.brmdpi.com

The Caprifoliaceae family, particularly the genus Lonicera, is another prominent source. The flower buds of Lonicera japonica (Japanese honeysuckle) have been specifically identified as containing this compound. researchgate.netnih.govadooq.comchemfaces.com Furthermore, research on Lonicera hypoglauca has also confirmed the presence of this compound. mdpi.com

Other notable plant sources include:

Eucommia ulmoides (Du Zhong), where this compound is found in the leaves. researchgate.netresearchgate.nettandfonline.combohrium.comnih.gov

Crataegus pinnatifida (Chinese hawthorn), with the compound being present in its fruit. mdpi.commdpi.comnih.govkoreascience.krnih.gov

Coffee (Coffea species), where this compound is one of the various chlorogenic acids found in the beans. mdpi.comnih.govresearchgate.netbohrium.comijprajournal.comnih.gov

Potatoes (Solanum tuberosum), which contain isomers of chlorogenic acid, including this compound. wikipedia.orgcapes.gov.brcabidigitallibrary.orgagriculturejournals.czresearchgate.netmdpi.com

Sunflower seeds (Helianthus annuus), which are known to contain a significant amount of chlorogenic acids. nordicfoodlab.orgresearchgate.netcdnsciencepub.comcerealsgrains.orggoogle.com

Bowdichia virgilioides , a plant in the Leguminosae family. medchemexpress.com

The following table provides a summary of the plant sources of this compound:

| Family | Genus | Species | Common Name |

| Asteraceae | Artemisia | lavandulaefolia | |

| Gynura | divaricata | ||

| Helianthus | annuus | Sunflower | |

| Lamiaceae | Galeopsis | ||

| Caprifoliaceae | Lonicera | japonica | Japanese honeysuckle |

| Lonicera | hypoglauca | ||

| Eucommiaceae | Eucommia | ulmoides | Du Zhong |

| Rosaceae | Crataegus | pinnatifida | Chinese hawthorn |

| Rubiaceae | Coffea | Coffee | |

| Solanaceae | Solanum | tuberosum | Potato |

| Leguminosae | Bowdichia | virgilioides |

Distribution in Plant Tissues and Organs

The concentration and distribution of this compound can vary significantly among the different parts of a plant. Research has focused on identifying the specific tissues and organs where this compound accumulates.

In Lonicera japonica, this compound is notably abundant in the flower buds . researchgate.netnih.govadooq.comchemfaces.com Studies have also shown its presence in the leaves of this species, with some findings indicating higher concentrations in the leaves compared to the flowers and green buds. scispace.com Similarly, in Lonicera hypoglauca, the buds, roots, and stems have been identified as containing this compound. mdpi.com

For Eucommia ulmoides, the leaves are the primary source of this compound. researchgate.netresearchgate.nettandfonline.combohrium.comnih.gov In the case of Crataegus pinnatifida, the fruits are the main plant part where this compound is found. mdpi.commdpi.comnih.govkoreascience.krnih.gov

In coffee plants, this compound is a component of the beans , both green and roasted. mdpi.comnih.govresearchgate.netbohrium.comijprajournal.comnih.gov The leaves of coffee plants also contain chlorogenic acids. mdpi.comacs.org For potatoes, this compound and its isomers are present in both the peel and the flesh of the tubers. wikipedia.orgcapes.gov.brcabidigitallibrary.orgagriculturejournals.czresearchgate.netmdpi.com Sunflower seeds also contain a high concentration of chlorogenic acids. nordicfoodlab.orgresearchgate.netcdnsciencepub.comcerealsgrains.orggoogle.com

The following table summarizes the distribution of this compound in various plant tissues and organs:

| Plant Species | Plant Part |

| Lonicera japonica | Flower buds, Leaves |

| Lonicera hypoglauca | Buds, Roots, Stems |

| Eucommia ulmoides | Leaves |

| Crataegus pinnatifida | Fruits |

| Coffea spp. | Beans, Leaves |

| Solanum tuberosum | Tubers (Peel and Flesh) |

| Helianthus annuus | Seeds |

| Artemisia lavandulaefolia | Aerial parts |

Biosynthesis and Metabolic Pathways

Phenylpropanoid Pathway Involvement

The journey to isochlorogenic acid C begins with the essential amino acid L-phenylalanine, which serves as the primary precursor. mdpi.com This initial substrate is channeled into the phenylpropanoid pathway, a metabolic cascade responsible for synthesizing numerous vital compounds, including flavonoids, lignin (B12514952), and various hydroxycinnamic acids. mdpi.comnih.govresearchgate.net The pathway commences with the deamination of L-phenylalanine to produce trans-cinnamic acid, a pivotal intermediate that stands at the crossroads of phenylpropanoid metabolism. mdpi.com From this point, a series of enzymatic reactions modify the core structure, ultimately leading to the formation of caffeoyl-CoA, a critical building block for this compound and other chlorogenic acids. mdpi.comnih.gov

Key Enzymes and Biosynthetic Steps

The synthesis of this compound is a multi-step process orchestrated by a series of specific enzymes. These enzymatic catalysts ensure the precise conversion of intermediates, guiding the metabolic flow towards the desired end product. The key players in this biosynthetic route include:

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, introduces a hydroxyl group at the 4-position of the aromatic ring of trans-cinnamic acid, yielding p-coumaric acid. mdpi.comnih.gov

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A (CoA), forming p-coumaroyl-CoA. mdpi.comnih.gov This activation step is crucial for the subsequent reactions in the pathway.

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): HCT plays a dual role. It can transfer the p-coumaroyl group from p-coumaroyl-CoA to either shikimic acid or quinic acid. researchgate.netnih.gov This step is a branch point that can lead to different classes of compounds.

p-Coumaroyl Ester 3'-Hydroxylase (C3'H): This enzyme is responsible for the 3-hydroxylation of the p-coumaroyl moiety of p-coumaroyl-quinic acid or p-coumaroyl-shikimic acid, converting it to caffeoyl-quinic acid (chlorogenic acid) or caffeoyl-shikimic acid, respectively. mdpi.comresearchgate.net

Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase (HQT): HQT is a key enzyme that catalyzes the final step in the formation of chlorogenic acid (5-caffeoylquinic acid) by transferring the caffeoyl group from caffeoyl-CoA to quinic acid. mdpi.comnih.govcore.ac.uk this compound (3,5-dicaffeoylquinic acid) is then formed from chlorogenic acid. core.ac.uk

The biosynthesis of this compound is believed to occur through the further acylation of chlorogenic acid.

Genetic and Metabolic Regulation of Production

The production of this compound is a tightly regulated process at both the genetic and metabolic levels. This intricate control ensures that the synthesis of this compound is coordinated with the plant's developmental stage and in response to various environmental cues.

Metabolic Regulation: Metabolic control is exerted through feedback inhibition and the availability of precursors. The end products of the pathway, including chlorogenic acids, can inhibit the activity of early enzymes like PAL, thus preventing the over-accumulation of these compounds. Furthermore, the availability of L-phenylalanine and quinic acid, derived from the shikimate pathway, directly influences the rate of this compound synthesis. asm.org The partitioning of carbon between the primary metabolism and the secondary phenylpropanoid pathway is a critical regulatory juncture. nih.gov

Strategies for Enhanced Biosynthesis in Engineered Systems

The valuable biological activities of isochlorogenic acids have spurred interest in developing strategies to enhance their production in engineered systems. Metabolic engineering approaches in both plants and microorganisms offer promising avenues for increasing the yield of these compounds. nih.govacs.org

In Plants: Overexpression of key biosynthetic genes, particularly those encoding rate-limiting enzymes like PAL and HQT, has been a common strategy. mdpi.comnih.gov For example, introducing additional copies of these genes under the control of strong promoters can lead to a significant increase in the accumulation of chlorogenic acids. mdpi.com Another approach involves the manipulation of regulatory genes, such as transcription factors, to upregulate the entire pathway. nih.gov Silencing or knocking out genes in competing pathways, such as the lignin biosynthesis pathway, can also redirect metabolic flux towards the production of isochlorogenic acids. fspublishers.org

Investigation of Biological Activities and Pharmacological Effects in Preclinical Models

Antioxidant Activity Mechanisms

Isochlorogenic acid C (ICGA C), a dicaffeoylquinic acid, is recognized for its significant antioxidant properties. mdpi.comselleckchem.commedchemexpress.comchemfaces.com Its capacity to counteract oxidative stress is a key aspect of its pharmacological profile, contributing to its various health-promoting effects.

Reactive Oxygen Species Scavenging Studies

This compound has demonstrated notable efficacy in scavenging reactive oxygen species (ROS). nih.govfrontiersin.org Studies have shown its ability to neutralize free radicals, thereby mitigating the cellular damage they can cause. For instance, in one study, this compound exhibited potent radical scavenging activity against both 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, with IC50 values of 12.4 ± 0.1 μM and 37.9 ± 0.5 μM, respectively. e-fas.org This activity was found to be superior to that of the well-known antioxidant, ascorbic acid. e-fas.org Furthermore, research has confirmed the ability of this compound to reduce intracellular ROS production, highlighting its protective effects at a cellular level. e-fas.org The antioxidant properties of this compound are also implicated in its ability to neutralize free radical-induced damage in inflammatory pathways. frontiersin.org

Modulation of Endogenous Antioxidant Systems (e.g., Nrf2, GPX4, SLC7A11)

Beyond direct ROS scavenging, this compound exerts its antioxidant effects by modulating the body's own defense systems. A key pathway influenced by this compound is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant responses. mdpi.com Studies have shown that this compound can upregulate the expression of Nrf2. mdpi.comnih.gov This, in turn, enhances the expression of downstream antioxidant enzymes.

Specifically, this compound has been found to significantly increase the expression of Glutathione (B108866) Peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11). mdpi.comnih.govnih.gov GPX4 is a crucial enzyme that protects cells from lipid peroxidation, a damaging process caused by oxidative stress. mdpi.comnih.gov SLC7A11 is a component of the cystine/glutamate antiporter, which is essential for the synthesis of glutathione (GSH), a major intracellular antioxidant. mdpi.comnih.gov By increasing the expression of SLC7A11, this compound promotes the uptake of cystine, leading to enhanced GSH synthesis and, consequently, increased GPX4 activity. mdpi.comnih.gov This intricate mechanism underscores the compound's role in bolstering the endogenous antioxidant network to combat oxidative stress. mdpi.com

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, which have been observed in various preclinical models. mdpi.comchemfaces.comnih.gov

Inhibition of Inflammatory Mediators and Cytokines (e.g., IL-1β)

A key mechanism of this compound's anti-inflammatory action is its ability to suppress the production of pro-inflammatory mediators and cytokines. In a mouse model of allergic asthma, treatment with this compound led to a substantial reduction in several inflammatory cytokines in the bronchoalveolar lavage fluid, including interleukin-1β (IL-1β), interleukin-4 (IL-4), interleukin-5 (IL-5), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). mdpi.com Furthermore, this compound has been shown to reduce the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in the serum of mice exposed to carrageenan, a substance that induces inflammation. nih.gov

| Inflammatory Mediator/Cytokine | Model System | Observed Effect of this compound |

| IL-1β | Mouse model of allergic asthma | Substantial reversal of elevated levels mdpi.com |

| IL-4 | Mouse model of allergic asthma | Substantial reversal of elevated levels mdpi.com |

| IL-5 | Mouse model of allergic asthma | Substantial reversal of elevated levels mdpi.com |

| IL-6 | Mouse model of allergic asthma | Substantial reversal of elevated levels mdpi.com |

| TNF-α | Mouse model of allergic asthma | Substantial reversal of elevated levels mdpi.com |

| NO | Carrageenan-exposed mice | Substantial reduction in serum concentration nih.gov |

| PGE2 | Carrageenan-exposed mice | Substantial reduction in serum concentration nih.gov |

Modulation of Immune Cell Activity (e.g., eosinophil, mast cell, T-cell, B-cell differentiation)

The anti-inflammatory effects of this compound also extend to the modulation of various immune cells. In preclinical studies related to allergic asthma, this compound has been shown to inhibit the activation and migration of eosinophils. mdpi.com It also suppresses the release of histamine (B1213489) from mast cells, key events in allergic reactions. mdpi.com Furthermore, this compound can influence the differentiation of T-cells and B-cells, helping to restore the Th1/Th2 immune balance, which is often dysregulated in allergic conditions. mdpi.com This modulation of immune cell activity contributes to the reduction of airway inflammation. mdpi.comnih.gov

Antimicrobial and Antiviral Properties

This compound has demonstrated a range of antimicrobial and antiviral activities in preclinical investigations. mdpi.comchemfaces.comnih.gov

Research has shown that this compound possesses antibacterial properties. In a study comparing the antibacterial activity of six chlorogenic acid isomers, this compound exhibited the strongest effect against the tested bacteria, particularly Escherichia coli. frontiersin.org It was found to have a minimum inhibitory concentration (MIC) of 2 mg/mL and a minimum bactericidal concentration (MBC) of 8 mg/mL against E. coli. frontiersin.org Furthermore, at its MBC, this compound was able to inhibit 72.66% of clinical multidrug-resistant E. coli strains. frontiersin.org The mechanism of its antibacterial action involves damaging the permeability of the bacterial cell wall and membrane. frontiersin.org Another study found that a glucoside derivative of this compound displayed potent antibacterial activity against Staphylococcus aureus. mdpi.comnih.govresearchgate.net

Specific Pathogen Inhibition Studies

Research has highlighted the potential of this compound in combating specific viral infections, including those caused by Enterovirus 71 (EV71) and Hepatitis B virus (HBV).

Hepatitis B Virus (HBV): this compound exhibits significant anti-HBV effects. academicjournals.orgchemfaces.com In vitro studies using HBV-transfected HepG2.2.15 cells have shown that it can potently inhibit the production of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg). academicjournals.orgresearchgate.net At a concentration of 100 µg/ml, it achieved maximum inhibition rates of 86.93% for HBsAg and 59.79% for HBeAg. academicjournals.orgresearchgate.net The anti-HBV mechanism of this compound is thought to primarily target the downstream processes of HBV replication, potentially by interfering with the translation step. chemfaces.comacademicjournals.org

Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound are attributed to its ability to disrupt key cellular structures of pathogens.

Cell Wall Disruption: Studies on bacteria, such as E. coli, have revealed that this compound can damage the permeability of the bacterial cell wall. frontiersin.orgnih.gov This is evidenced by a significant increase in the activity of extracellular alkaline phosphatase (AKP), an enzyme that leaks out when the cell wall is compromised. frontiersin.orgnih.gov This disruption of the cell wall's integrity is a key aspect of its antibacterial action. frontiersin.orgnih.gov Furthermore, it can induce considerable morphological changes in bacteria. frontiersin.orgnih.gov

Membrane Permeability Alteration: Beyond the cell wall, this compound also affects the inner and outer membranes of bacteria. It has been shown to induce the exfoliation of the outer membrane and disrupt the permeability of the intracellular membrane. frontiersin.orgnih.govresearchgate.net This leads to the leakage of essential intracellular components like proteins and potassium ions (K+), ultimately compromising the barrier function of the cell membrane. frontiersin.orgresearchgate.netnih.gov

Hepatoprotective Research

This compound has been investigated for its protective effects on the liver, demonstrating anti-apoptotic, anti-injury, and specific anti-HBV activities in hepatic models. academicjournals.orgchemfaces.com

Anti-apoptotic Mechanisms in Hepatic Models

A key aspect of its hepatoprotective effect is its ability to counteract apoptosis, or programmed cell death, in liver cells.

D-GalN-induced Apoptosis: In studies using human hepatocyte line HL-7702 cells, this compound has been shown to effectively protect against D-galactosamine (D-GalN)-induced apoptosis. academicjournals.orgresearchgate.net It significantly reduces the levels of key apoptosis-related proteins, namely caspase-3 and transforming growth factor β1 (TGF-β1), in D-GalN-challenged hepatocytes at concentrations ranging from 10 to 100 µg/ml. academicjournals.orgchemfaces.comresearchgate.net This anti-apoptotic effect is believed to be mediated through its anti-oxidative properties. academicjournals.orgresearchgate.net

Anti-injury Effects in Hepatocytes

In addition to preventing apoptosis, this compound also exhibits a direct protective effect against injury to liver cells.

In models of hepatocyte injury induced by D-GalN, this compound significantly improved cell viability. academicjournals.orgresearchgate.net At a concentration of 100 µg/ml, it demonstrated a maximum protection rate of 47.28%. academicjournals.orgresearchgate.net

Anti-HBV Research Applications

The hepatoprotective properties of this compound extend to its application in anti-HBV research.

As previously mentioned, this compound significantly inhibits the production of HBsAg and HBeAg in HBV-transfected cells. academicjournals.orgresearchgate.net This anti-HBV effect, coupled with its anti-apoptotic and anti-injury properties, underscores its potential as a hepatoprotective agent. academicjournals.orgchemfaces.com The mechanism is thought to involve the downstream stages of the HBV replication process. academicjournals.orgacademicjournals.org Additionally, it has been observed to induce the expression of heme oxygenase-1 (HO-1) in HepG2.2.15 cells, which may also contribute to its anti-hepatitis B effects. academicjournals.orgresearchgate.net

Metabolic Regulation Studies

Emerging research indicates that this compound plays a role in the regulation of metabolic processes, particularly in the context of lipid metabolism.

Studies have shown that this compound can alleviate high-fat diet-induced hyperlipidemia. frontiersin.org It appears to exert its lipid-lowering effect by promoting reverse cholesterol transport (RCT). frontiersin.org Mechanistic investigations suggest that this compound enhances the RCT pathway in both the liver and the intestine. frontiersin.org

Furthermore, this compound has been found to impede adipogenesis and the inflammatory response within the liver. frontiersin.org In animal models, treatment with this compound resulted in a significant reduction in both serum and liver lipid levels. frontiersin.org

Impact on Cholesterol Reverse Transport and Lipid Metabolism (e.g., hyperlipemia)

This compound (ICAC) has demonstrated significant potential in modulating lipid metabolism, particularly through the promotion of reverse cholesterol transport (RCT). RCT is a crucial process for removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion, and its impairment is linked to hyperlipidemia. nih.gov Studies have shown that ICAC can alleviate high-fat diet-induced hyperlipidemia by promoting this very pathway. nih.govabmole.com

In preclinical models using high-fat diet-induced hyperlipidemic mice, ICAC treatment resulted in a significant decrease in serum cholesterol levels. nih.gov Furthermore, ICAC was observed to decrease lipid and inflammation levels in the hepatic tissues of these mice. nih.gov The mechanism behind these effects involves the upregulation of key genes and proteins associated with the RCT pathway. Specifically, ICAC has been shown to trigger the RCT pathway and promote cholesterol efflux from macrophages. nih.govresearchgate.net This is achieved by up-regulating the expression of Liver X receptor α (LXRα), ATP-binding cassette transporter A1 (ABCA1), and ATP-binding cassette transporter G1 (ABCG1) in macrophages. nih.govresearchgate.net

Additionally, ICAC has been found to inhibit the formation of foam cells, which are macrophages laden with cholesterol and are a hallmark of atherosclerosis. nih.gov It also suppresses the inflammatory response induced by oxidized low-density lipoproteins (ox-LDL). nih.gov The compound up-regulates the liver and intestine RCT pathway without inducing the expression of genes involved in lipogenesis. nih.gov

A study on the effects of a chlorogenic acid-enriched extract from Eucommia ulmoides leaves, of which this compound is a component, on HepG2 cells showed an increase in the mRNA levels of ABCA1 and cholesterol 7α-hydroxylase (CYP7A1). tandfonline.com ABCA1 is vital for the initial step of RCT, while CYP7A1 is the rate-limiting enzyme in the conversion of cholesterol to bile acids, another pathway for cholesterol excretion. tandfonline.com

Table 1: Effects of this compound on Lipid Metabolism

| Model | Key Findings | Referenced Molecules |

|---|---|---|

| High-fat diet-induced hyperlipidemic mice | Decreased serum cholesterol and hepatic lipid levels. nih.gov | Cholesterol, LDL, Triglycerides |

| Macrophages | Promoted cholesterol efflux by upregulating LXRα, ABCA1, and ABCG1. nih.govresearchgate.net | LXRα, ABCA1, ABCG1 |

| HepG2 cells | Increased mRNA levels of ABCA1 and CYP7A1. tandfonline.com | ABCA1, CYP7A1 |

Effects on Glucose Homeostasis and Insulin (B600854) Sensitivity (e.g., α-glucosidase inhibition)

This compound has been identified as a compound with notable effects on glucose metabolism, including the inhibition of α-glucosidase. medchemexpress.comalfa-chemistry.commedchemexpress.com This enzyme is involved in the breakdown of carbohydrates into glucose, and its inhibition can help manage blood sugar levels.

Research has highlighted that 4,5-dicaffeoylquinic acid, another name for this compound, exhibits significant inhibitory activities against yeast α-glucosidase. medchemexpress.comalfa-chemistry.commedchemexpress.com This suggests a potential role in controlling post-meal blood glucose spikes. While direct studies on this compound's impact on insulin sensitivity are limited, related compounds like chlorogenic acid have been shown to improve glucose tolerance and insulin sensitivity. bohrium.comnih.govyizimg.comnih.gov Chlorogenic acid has been demonstrated to enhance insulin sensitivity in type 2 diabetic mice by increasing the expression of GLUT2, GK, and PDX-1 proteins. medchemexpress.com It has also been shown to reduce islet cell apoptosis and improve pancreatic function in these models. medchemexpress.comalfa-chemistry.commedchemexpress.com

Furthermore, studies on various caffeoylquinic acids have revealed their potential as hypoglycemic agents. sci-hub.se For instance, isochlorogenic acid A was found to have strong α-glucosidase inhibitory activity and to increase glucose consumption in HepG2 cells. sci-hub.se This suggests that the class of compounds to which this compound belongs has significant potential in the regulation of glucose homeostasis.

Table 2: Effects of this compound and Related Compounds on Glucose Homeostasis

| Compound | Activity | Model | Key Findings |

|---|---|---|---|

| This compound | α-glucosidase inhibition | Yeast | Obvious inhibitory activities. medchemexpress.comalfa-chemistry.commedchemexpress.com |

| Chlorogenic acid | Improved insulin sensitivity | Type 2 diabetic mice | Enhanced expression of GLUT2, GK, and PDX-1. medchemexpress.com |

| Isochlorogenic acid A | α-glucosidase inhibition, Glucose consumption | Yeast, HepG2 cells | Strong inhibitory activity and increased glucose consumption. sci-hub.se |

Research on Respiratory and Allergic Conditions

Anti-Asthmatic Mechanisms through Gut-Lung Axis

Recent research has shed light on the anti-asthmatic properties of this compound, suggesting a mechanism that involves the gut-lung axis. mdpi.comnih.govresearchgate.net Although this compound itself has low bioavailability, its oral administration appears to exert anti-asthmatic effects through its interaction with the gut microbiota. mdpi.comnih.gov

Studies have shown that oral intake of this compound leads to an increased production of short-chain fatty acids (SCFAs) by the gut microbiota. mdpi.comnih.gov These SCFAs are considered active substances that can modulate immune cell activity, influence the differentiation of T- and B-cells, and ultimately reduce airway inflammation. mdpi.comnih.gov This indicates that the therapeutic effects of this compound in asthma are mediated, at least in part, by its metabolites produced by the gut flora. The compound has been identified as a primary bioactive component with anti-allergic inflammation properties in mouse models of asthma. researchgate.net

Regulation of Lipid Peroxidation in Airway Inflammation

This compound has been found to play a role in regulating lipid peroxidation, a key process in airway inflammation associated with conditions like asthma. mdpi.comnih.gov Lipid peroxidation can lead to cell damage and exacerbate inflammatory responses in the lungs.

The anti-asthmatic mechanism of orally administered this compound involves the inhibition of lipid peroxidation by its metabolites, chlorogenic acid and SCFAs, which are produced by the gut microbiota. mdpi.comnih.gov Furthermore, this compound has been shown to enhance the antioxidant response in lung tissue by upregulating the expression of key antioxidant enzymes and proteins, including glutathione peroxidase 4 (GPX4), solute carrier family 7 member 11 (SLC7A11), and nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.comnih.gov By boosting these antioxidant defenses, this compound helps to suppress asthma-associated inflammatory and oxidative stress responses. mdpi.comnih.gov It also inhibits the release of interleukin-4 (IL-4), a cytokine involved in allergic inflammation. mdpi.comnih.gov

Anti-Proliferative and Apoptosis Induction Studies in Cancer Models

Cell Cycle Arrest Mechanisms (e.g., prostate cancer cells)

This compound has demonstrated anti-proliferative effects in cancer models, specifically through the mechanism of cell cycle arrest. medchemexpress.comalfa-chemistry.commedchemexpress.com This suggests its potential as a therapeutic agent in oncology.

Studies have shown that 4,5-dicaffeoylquinic acid, or this compound, can inhibit the proliferation of prostate cancer cells by inducing cell cycle arrest. medchemexpress.comalfa-chemistry.commedchemexpress.com While the specific phase of the cell cycle affected by this compound is not detailed in the provided search results, research on other polyphenolic extracts has shown similar mechanisms. For example, a polyphenol-rich extract of Solanum nigrum was found to induce G2/M phase arrest in prostate cancer cells. nih.gov This indicates that the arrest of cell division at critical checkpoints is a plausible mechanism for the anti-cancer effects of such compounds.

Apoptosis Pathway Modulation (e.g., Bcl-2 inactivation, caspase-3)

This compound, also identified as 4,5-dicaffeoylquinic acid, has been shown to modulate the apoptosis pathway in different preclinical models, influencing key proteins such as the B-cell lymphoma 2 (Bcl-2) family and executioner caspases.

In the context of cancer research, this compound has demonstrated pro-apoptotic effects. A study on DU-145 prostate cancer cells revealed that the compound induces the inactivation of Bcl-2, an anti-apoptotic protein. medchemexpress.commedchemexpress.com The downregulation of Bcl-2 is a critical step in the intrinsic apoptosis pathway, as it helps to permeabilize the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.

Conversely, in a model of D-Galactosamine-induced injury in HL-7702 hepatocytes, this compound exhibited an anti-apoptotic effect by significantly reducing the levels of caspase-3, a key executioner of apoptosis. medchemexpress.commedchemexpress.com Further research involving an extract of Gynura divaricata, which is rich in this compound (4,5-dicaffeoylquinic acid), investigated its effects in diabetic mice. nih.govresearchgate.net The study observed that the administration of the extract led to a notable reduction in the expression of the pro-apoptotic proteins Bax and caspase-3, while simultaneously increasing the expression of the anti-apoptotic protein Bcl-2 in pancreatic β-cells. nih.govresearchgate.net This dual action suggests a protective role by inhibiting islet cell apoptosis and improving pancreatic function. nih.govresearchgate.net

The table below summarizes the research findings on the modulation of apoptosis pathways by this compound.

| Model System | Key Findings |

| DU-145 Prostate Cancer Cells | Induces inactivation of the anti-apoptotic protein Bcl-2. medchemexpress.commedchemexpress.com |

| D-Galactosamine-challenged HL-7702 Hepatocytes | Significantly reduced levels of caspase-3. medchemexpress.commedchemexpress.com |

| Pancreatic β-cells in Diabetic Mice (Gynura divaricata extract) | Reduced expression of Bax and caspase-3; Increased expression of Bcl-2. nih.govresearchgate.net |

Other Investigated Biological Activities

Kallikrein 5 (KLK5) Inhibition in Rosacea Models

This compound has been identified as a potent inhibitor of Kallikrein 5 (KLK5), a serine protease implicated in the pathophysiology of rosacea. medchemexpress.com Rosacea is a chronic inflammatory skin condition where elevated KLK5 activity contributes to the generation of the pro-inflammatory peptide cathelicidin (B612621) (LL-37), which in turn triggers cutaneous inflammation and vascular dysfunction. medchemexpress.comfoodandnutritionresearch.net

Research using bioassay-guided isolation from Artemisia lavandulaefolia identified this compound as one of the active constituents responsible for inhibiting KLK5 protease activity. medchemexpress.comfoodandnutritionresearch.net Studies have demonstrated that this compound directly inhibits the enzymatic action of KLK5, thereby reducing the conversion of inactive cathelicidin into its active LL-37 form. medchemexpress.commedchemexpress.com This inhibition leads to the suppression of the inflammatory response mediated by immune cells like macrophages and mast cells. medchemexpress.comfoodandnutritionresearch.net By targeting KLK5, this compound addresses a key pathological mechanism in rosacea, presenting a potential avenue for managing the associated inflammation and erythema. medchemexpress.comnih.gov

The table below details the findings regarding the inhibition of Kallikrein 5 by this compound in rosacea models.

| Target Enzyme | Disease Model | Key Findings |

| Kallikrein 5 (KLK5) | Rosacea (in vitro) | Inhibits KLK5 protease activity, leading to reduced conversion of cathelicidin to the pro-inflammatory peptide LL-37. medchemexpress.commedchemexpress.comfoodandnutritionresearch.net |

| Suppresses the expression of inflammatory mediators induced by LL-37 in macrophages and mast cells. medchemexpress.comfoodandnutritionresearch.net |

Mechanistic Elucidation and Molecular Targets

Enzyme and Receptor Interactions

Isochlorogenic acid C modulates various physiological and pathological processes through direct and indirect interactions with specific enzymes and receptors. These interactions are fundamental to its observed biological effects.

Arachidonate (B1239269) Lipoxygenase (ALOX) Activity Modulation

This compound has been shown to exert anti-inflammatory effects by modulating the activity of arachidonate lipoxygenase (ALOX). nih.govresearcher.life Specifically, research has demonstrated that treatment with this compound can significantly downregulate the expression of ALOX12, a key enzyme in the lipoxygenase pathway that metabolizes arachidonic acid into pro-inflammatory lipid mediators. mdpi.comnih.gov This modulation is a crucial component of its mechanism in alleviating conditions such as allergic asthma, where it regulates the metabolic network of lipid mediators and polyunsaturated fatty acids. nih.govresearcher.lifemdpi.com By inhibiting ALOX activity, this compound helps to reduce the production of inflammatory leukotrienes, thereby suppressing inflammation. nih.govmdpi.com

Table 1: Effect of this compound on ALOX12 Expression in Lung Tissue

| Treatment Group | Target Gene | Effect on Expression | Source |

| This compound | ALOX12 | Significantly downregulated | mdpi.comnih.gov |

Liver X Receptor Alpha (LXRα) Pathway Regulation

This compound demonstrates a nuanced regulation of the Liver X Receptor Alpha (LXRα) pathway, a critical system in cholesterol homeostasis. Studies indicate that the compound promotes reverse cholesterol transport (RCT) by up-regulating the LXRα-mediated pathway in macrophages and the intestine. nih.gov This leads to an increased expression of key genes involved in cholesterol efflux, such as ATP-binding cassette transporter (ABC) A1 and ABCG1 in macrophages. nih.gov In vivo studies on mice fed a high-fat diet confirmed that this compound increased the expression of LXRα, ABCG5, and ABCG8 in the intestine. nih.gov A significant finding is that this compound achieves this without activating liver LXRα, thereby avoiding the undesirable side effect of hepatic steatosis often associated with LXR agonists. nih.gov This tissue-selective activity highlights its potential as a therapeutic agent for hyperlipidemia. nih.gov

Table 2: Modulation of LXRα Pathway Genes by this compound

| Tissue/Cell Type | Target Gene | Effect on Expression | Source |

| Macrophages | LXRα | Increased | nih.gov |

| Macrophages | ABCA1 | Increased | nih.gov |

| Macrophages | ABCG1 | Increased | nih.gov |

| Intestine | LXRα | Increased | nih.gov |

| Intestine | ABCG5 | Increased | nih.gov |

| Intestine | ABCG8 | Increased | nih.gov |

| Liver | LXRα | No significant effect | nih.gov |

Alpha-Glucosidase Inhibition

In the context of carbohydrate metabolism, caffeoylquinic acids are known for their potential to inhibit α-glucosidase, an enzyme crucial for the digestion of carbohydrates. researchgate.net Inhibition of this enzyme can help manage postprandial hyperglycemia. researchgate.net Research comparing different caffeoylquinic acid isomers found that their inhibitory activity varies, with isochlorogenic acid A showing the strongest effect. researchgate.netsci-hub.se The mechanism of inhibition involves the formation of a complex between the compound and the enzyme. researchgate.netsci-hub.se While detailed kinetic studies specifically for this compound are less prominent, the general activity of this class of compounds suggests a potential role in modulating α-glucosidase, though likely with different potency compared to its isomers. researchgate.netsci-hub.se

Kallikrein 5 (KLK5) Inhibition

This compound has been identified as an effective inhibitor of Kallikrein 5 (KLK5), a serine protease found in the stratum corneum. nih.govnih.gov Elevated KLK5 activity is implicated in chronic inflammatory skin diseases like rosacea, where it cleaves inactive cathelicidin (B612621) into its active, pro-inflammatory form, LL-37. nih.govnih.govmdpi.com Research demonstrates that this compound (4,5-dicaffeoylquinic acid) directly inhibits the protease activity of KLK5. nih.govnih.govresearchgate.net This inhibition effectively reduces the generation of active LL-37, leading to the suppression of inflammatory responses mediated by macrophages and mast cells. nih.govnih.gov Western blot analyses have confirmed that this compound reduces the proteolytic cleavage of cathelicidin in a concentration-dependent manner. researchgate.net

Table 3: Research Findings on KLK5 Inhibition by this compound

| Finding | Experimental Detail | Outcome | Source |

| Inhibition of KLK5 Protease Activity | In vitro enzyme assay | This compound directly inhibits KLK5. | nih.govnih.gov |

| Reduction of Cathelicidin Cleavage | Western Blot analysis of HEKn cells treated with 10 and 50 µM this compound. | Reduced conversion of cathelicidin to active LL-37. | researchgate.net |

| Suppression of Inflammatory Mediators | Co-culture studies of HEKn/THP-1 cells. | Inhibition of LL-37 production suppresses pro-inflammatory cytokine generation. | nih.gov |

Gene and Protein Expression Modulation

Beyond direct enzyme and receptor interactions, this compound influences cellular function by modulating the expression of critical genes and proteins involved in cellular defense and response pathways.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Upregulation

A key mechanism underlying the antioxidant effects of this compound is the upregulation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.govmdpi.comresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. consensus.appd-nb.info Studies have shown that this compound significantly enhances the expression of Nrf2 in lung tissue. mdpi.comnih.gov This activation of Nrf2 leads to the increased expression of its downstream target genes, including glutathione (B108866) peroxidase 4 (GPX4) and solute carrier family 7 member 11 (SLC7A11). nih.govmdpi.comnih.gov The upregulation of this pathway enhances the cellular antioxidant response, contributing to the suppression of oxidative stress and inflammation in various models, including allergic asthma. researcher.lifemdpi.comnih.gov

Table 4: Modulation of the Nrf2 Pathway by this compound

| Target Gene/Protein | Effect on Expression | Consequence | Source |

| Nrf2 | Upregulated | Activation of antioxidant response | mdpi.comnih.gov |

| GPX4 | Upregulated | Enhanced antioxidant defense | mdpi.comnih.gov |

| SLC7A11 | Upregulated | Increased cystine uptake for glutathione synthesis | mdpi.comnih.gov |

Glutathione Peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11) Expression

This compound has been shown to enhance the antioxidant defense system by upregulating the expression of Glutathione Peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11). mdpi.comnih.gov In a study investigating its effects on allergic asthma, this compound intervention significantly increased the mRNA levels of both GPX4 and SLC7A11 in lung tissue. mdpi.com This upregulation is associated with an enhanced antioxidant response, contributing to the suppression of asthma-related inflammation. mdpi.comnih.gov The increased expression of SLC7A11 promotes the uptake of cystine, a precursor for the synthesis of glutathione (GSH), which in turn is a crucial cofactor for GPX4 activity. mdpi.com This mechanism ultimately leads to the inhibition of lipid peroxidation. mdpi.com

| Parameter | Observation | Reference |

| GPX4 Expression | Significantly upregulated in lung tissue following this compound treatment. | mdpi.com |

| SLC7A11 Expression | Significantly upregulated in lung tissue following this compound treatment. | mdpi.com |

| GSH Levels | Significantly upregulated in the lung tissue of mice treated with this compound. | mdpi.com |

Low-Density Lipoprotein Receptor (LDLR) and Cluster of Differentiation 36 (CD36) Downregulation

Research indicates that this compound can modulate lipid metabolism by downregulating the expression of the Low-Density Lipoprotein Receptor (LDLR) and Cluster of Differentiation 36 (CD36). nih.gov In a study on high-fat diet-induced hyperlipidemia, this compound was found to suppress the mRNA levels of both LDLR and CD36 in ox-LDL-stimulated macrophages. nih.govfrontiersin.org This downregulation is significant as both LDLR and CD36 are key players in cholesterol uptake and the formation of foam cells, a critical step in the development of atherosclerosis. nih.gov By reducing the expression of these receptors, this compound helps to prevent the accumulation of cholesterol in macrophages. nih.gov

Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2), and Interleukin-1 Beta (IL-1β) Suppression

This compound demonstrates potent anti-inflammatory properties by suppressing the expression of key inflammatory mediators, including Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2), and Interleukin-1 Beta (IL-1β). nih.gov In studies involving ox-LDL-induced inflammatory macrophages, treatment with this compound led to a significant decrease in the mRNA and protein levels of iNOS, COX-2, and IL-1β. nih.gov This suppression of pro-inflammatory factors highlights the compound's potential in mitigating inflammatory responses associated with various pathological conditions. nih.govfrontiersin.org

| Inflammatory Mediator | Effect of this compound | Reference |

| iNOS | Significant decrease in mRNA and protein levels. | nih.gov |

| COX-2 | Significant decrease in mRNA and protein levels. | nih.gov |

| IL-1β | Significant decrease in mRNA and protein levels. | nih.gov |

Caspase-3 and Transforming Growth Factor Beta 1 (TGF-β1) Modulation

This compound has been observed to modulate the levels of Caspase-3 and Transforming Growth Factor Beta 1 (TGF-β1), proteins intricately involved in apoptosis and tissue fibrosis. academicjournals.orgchemfaces.combiocrick.com In a study using a D-galactosamine-induced apoptosis model in human hepatocytes, this compound significantly reduced the levels of both Caspase-3 and TGF-β1. academicjournals.orgresearchgate.net This anti-apoptotic effect suggests a protective role for the compound against cellular damage. academicjournals.orgchemfaces.combiocrick.comresearchgate.net

Heme Oxygenase-1 (HO-1) Induction

The induction of Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties, is another key aspect of this compound's mechanism of action. academicjournals.orgbiocrick.com Studies have shown that this compound can significantly enhance the expression of HO-1 in HepG2.2.15 cells. academicjournals.orgchemfaces.combiocrick.comresearchgate.net This induction of HO-1 is believed to contribute to the compound's hepatoprotective effects. academicjournals.orgbiocrick.comresearchgate.net

Glucose Transporter 2 (GLUT2), Glucokinase (GK), and Pancreatic Duodenum Homeobox-1 (PDX-1) Enhancement

This compound has been shown to influence glucose metabolism by enhancing the expression of Glucose Transporter 2 (GLUT2), Glucokinase (GK), and Pancreatic Duodenum Homeobox-1 (PDX-1). medchemexpress.commedchemexpress.comchemicalbook.com Research indicates that 4,5-Dicaffeoylquinic acid, another name for this compound, enhances the protein expression of GLUT2, GK, and PDX-1. medchemexpress.commedchemexpress.com This enhancement is associated with improved pancreatic function and insulin (B600854) sensitivity. medchemexpress.commedchemexpress.com

Interplay with Gut Microbiota and Metabolites

The interaction between this compound (ICGAC) and the gut microbiota is a critical aspect of its biological activity, particularly given its low bioavailability, which is estimated to be between 14.4% and 16.9%. mdpi.comnih.gov This suggests that the gut microbiome plays a significant role in metabolizing ICGAC into its bioactive forms, which then exert systemic effects.

Gut Microbiome Composition Alterations (e.g., Clostridia, Lachnospirales)

Research has demonstrated that the administration of this compound can induce significant changes in the structure and composition of the gut microbiota. mdpi.com In studies involving mouse models of allergic asthma, treatment with ICGAC led to a notable increase in the abundance of specific bacterial taxa, including Clostridia and Lachnospirales. mdpi.com These alterations in the gut microbiome are considered a key mechanism through which ICGAC exerts its therapeutic effects. The shift in microbial populations suggests that ICGAC may act as a prebiotic, fostering the growth of beneficial bacteria that contribute to gut homeostasis and immune regulation.

A heatmap analysis of the top 80 differentiated taxa at the genus level further supports the significant impact of ICGAC on the gut microbiota composition in asthmatic mice. mdpi.com While some studies have associated certain species within Clostridia and Lachnospiraceae with pro-inflammatory responses in different contexts nih.gov, their proliferation following ICGAC treatment in the context of allergic asthma appears to be beneficial. mdpi.com This highlights the context-dependent roles of different gut bacteria and the potential for compounds like ICGAC to modulate the microbiome in a health-promoting manner.

Production of Bioactive Metabolites (e.g., Short-Chain Fatty Acids, Chlorogenic Acid)

The metabolism of this compound by the gut microbiota results in the production of several bioactive metabolites that are crucial for its pharmacological activity. mdpi.com A key outcome of this microbial transformation is the enhanced production of short-chain fatty acids (SCFAs). mdpi.comnih.gov SCFAs are well-known for their role in maintaining gut health and modulating the immune system. The oral administration of ICGAC has been shown to increase the levels of these gut-microbiota-derived SCFAs, which are considered active substances in reducing airway inflammation. mdpi.comnih.gov

Furthermore, the anti-asthmatic effects of orally administered ICGAC are linked to the inhibition of lipid peroxidation by its metabolites, including chlorogenic acid (CGA) and SCFAs, which are produced by the gut microbiota. mdpi.comnih.gov this compound itself is a dicaffeoylquinic acid researchgate.net, and its metabolism can yield simpler phenolic compounds like chlorogenic acid, which also possesses anti-inflammatory and antioxidant properties. mdpi.com This biotransformation by the gut microbiota is a critical step in unlocking the full therapeutic potential of this compound.

Gut-Lung Axis Modulatory Roles

The interplay between the gut and the lungs, known as the gut-lung axis, is a bidirectional communication system that influences both respiratory and gastrointestinal health. nih.gov this compound has been shown to alleviate allergic asthma by modulating this axis. mdpi.comresearcher.life The mechanism involves the gut microbiota and its metabolites, which can influence immune responses in the lungs. mdpi.com

Advanced Analytical Methodologies for Research

Extraction and Pre-Purification Techniques

The initial phase in studying Isochlorogenic acid C involves its extraction from raw plant material and subsequent pre-purification to remove a significant portion of interfering compounds.

The efficiency of extracting this compound is highly dependent on the choice of solvent and the optimization of various physical parameters. Solvents such as ethanol (B145695), methanol (B129727), and water are commonly selected. mdpi.com The solubility of chlorogenic acids increases with temperature, and in mixed solvents like ethanol-water, the solubility profile can be complex, often reaching a maximum at a specific solvent ratio. mdpi.com

Research on forced witloof chicory roots demonstrated that for a 70% ethanol solvent system, extraction equilibrium for 3,5-O-di-caffeoylquinic acid (an isomer of this compound) was achieved in under one minute at temperatures of 50°C or higher, yielding approximately 6.0 ± 0.3 mg/g of dry matter. mdpi.com At lower temperatures (25°C and 40°C), equilibrium was reached after 15 minutes. mdpi.com When using only water as a solvent, the extraction was found to be very rapid at 90°C. mdpi.comnih.gov In another study, the optimal conditions for extracting chlorogenic acids from green coffee beans were identified as 40% ethanol with a liquid-to-solid ratio of 11.77 at 85°C for 64 minutes. researchgate.net A more advanced approach using an ionic liquid, 1-butyl-3-methylimidazolium bromide, has also been shown to be effective for extracting this compound. nih.govnih.gov

Table 1: Optimized Solvent Extraction Parameters for Caffeoylquinic Acids

| Source Material | Target Compound | Solvent | Optimal Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|

| Forced Witloof Chicory Roots | 3,5-O-di-caffeoylquinic acid | 70% Ethanol | ≥ 50 | Equilibrium reached in <1 min; yield of ~6.0 mg/g DM. | mdpi.com |

| Forced Witloof Chicory Roots | 3,5-O-di-caffeoylquinic acid | Water | 90 | Extraction is very fast at this temperature. | mdpi.comnih.gov |

| Green Coffee Beans | Chlorogenic Acid | 40% Ethanol | 85 | Optimal liquid-to-solid ratio of 11.77 for 64 min. | researchgate.net |

| Chrysanthemum morifolium | This compound | Ionic Liquid [(Bmim)Br] | - | Optimal concentration of 0.65 mol/L. | nih.govnih.gov |

Ultrasonic-Assisted Extraction (UAE) is an advanced method that enhances extraction efficiency by using acoustic cavitation to disrupt plant cell walls, improving solvent penetration. The optimization of UAE involves several parameters, including ultrasonic frequency and power, temperature, and extraction time. nih.govacademicjournals.org

For the specific extraction of this compound from Chrysanthemum morifolium, a study optimized UAE conditions using an ionic liquid as the solvent. nih.govnih.gov The ideal parameters were determined to be a liquid-to-solid ratio of 23.44:1, an ultrasonic time of 48.99 minutes, and an ionic liquid concentration of 0.65 mol/L, which resulted in an extraction yield of 4.20 mg/g. nih.govnih.gov Other studies on related compounds have also defined optimal UAE conditions. For instance, extracting chlorogenic acid from Folium eucommiae was best achieved with 52% ethanol at a 17:1 solvent-to-material ratio for 25 minutes at 50°C. academicjournals.org Similarly, research on soybeans identified optimal UAE parameters as a frequency of 20.0 kHz, a power density of 30.0 W/L, a temperature of 37.9°C, and a time of 28.0 minutes. nih.govscilit.com

Table 2: Optimized Ultrasonic-Assisted Extraction (UAE) Parameters

| Source Material | Target Compound | Optimal Conditions | Yield | Reference |

|---|---|---|---|---|

| Chrysanthemum morifolium | This compound | Liquid-to-solid ratio: 23.44:1; Time: 48.99 min; Solvent: 0.65 mol/L Ionic Liquid | 4.20 mg/g | nih.govnih.gov |

| Folium eucommiae | Chlorogenic Acid | Solvent: 52% ethanol; Ratio: 17:1; Time: 25 min; Temp: 50°C; Frequency: 5 kHz | 0.77 mg/g | academicjournals.org |

| Heilong48 Soybean | Chlorogenic Acid | Frequency: 20.0 kHz; Power: 30.0 W/L; Temp: 37.9°C; Time: 28.0 min | 5.007 mg/g | nih.govscilit.com |

Aqueous Two-Phase Systems (ATPS) represent an effective liquid-liquid extraction technique for the purification of biomolecules. nih.govansfoundation.org This method provides a mild operating environment that preserves the integrity of the target compound. nih.gov An ATPS is particularly useful when integrated with UAE for a combined extraction and purification process. nih.govnih.gov

In the purification of this compound from Chrysanthemum morifolium extract, an ATPS was successfully applied. nih.govresearchgate.net The system, composed of an ionic liquid-rich top phase and a salt-rich bottom phase, achieved a maximum purification efficiency of 98.18%. nih.govnih.gov This was obtained under specific conditions: the addition of 4.5 g of ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄), a pH of 3.0, and a temperature of 20°C. nih.govnih.gov The thermodynamic parameters of this process indicated that the transfer of this compound to the ionic liquid-rich phase was a spontaneous and exothermic process. nih.govnih.gov Research on other plant sources has also shown high recovery rates for chlorogenic acid using ATPS, such as a 97.2% recovery from potato peels using an ethanol/disodium phosphate (B84403) system. ansfoundation.org

Vacuum Liquid Chromatography (VLC) serves as a crucial pre-purification step for fractionating crude extracts. It is a form of column chromatography that uses a vacuum to accelerate the flow of the mobile phase, allowing for a rapid, coarse separation of the extract into multiple fractions based on polarity.

In the isolation of this compound from Artemisia turanica, a hydroethanolic extract was first subjected to VLC on a reversed-phase (RP-18) column. nih.gov A step gradient of methanol in water was used as the mobile phase, with concentrations ranging from 5% to 100% methanol (0.5:9.5, 1:9, 2:8, 4:6, 6:4, 8:2, 10:0 v/v). nih.gov This process yielded seven primary fractions. brieflands.comnih.gov The fraction that eluted with 40% methanol in water was found to be enriched with the target compounds, including this compound, and was selected for further, more refined purification steps. nih.gov

Aqueous Two-Phase Systems in Purification

Separation and Purification Strategies

Following initial extraction and fractionation, high-resolution chromatographic techniques are essential for the final isolation and purification of this compound to a high degree of purity.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for both the analytical quantification and the preparative isolation of this compound. phytopurify.com Analytical HPLC is used to determine the concentration and purity of the compound, while preparative HPLC is used to isolate it in larger quantities.

For analytical purposes, reversed-phase columns, typically C18, are employed. scielo.brlongdom.orgresearchgate.net The mobile phase usually consists of a mixture of acetonitrile (B52724) and water, acidified with an agent like phosphoric acid or formic acid to ensure sharp peaks. scielo.brlongdom.org A gradient elution is often necessary to separate this compound from its closely related isomers. researchgate.net The detection wavelength is set around 326-330 nm, which corresponds to the maximum UV absorbance for this class of compounds. researchgate.netakjournals.com

For isolation, semi-preparative or preparative HPLC is the method of choice. Following preliminary fractionation by methods like VLC, the enriched fraction is subjected to preparative HPLC. In one study, a fraction from Artemisia turanica was further purified by semi-preparative HPLC using a gradient of methanol in water, which successfully yielded 5.4 mg of pure this compound. nih.gov Another efficient method combined High-Speed Counter-Current Chromatography (HSCCC) with preparative HPLC to isolate this compound from Lonicera japonica with a final purity of 96%. nih.govresearchgate.net

Table 3: HPLC Conditions for Analysis and Purification of this compound

| Technique | Source/Purpose | Column | Mobile Phase | Detection | Key Outcome | Reference |

|---|---|---|---|---|---|---|

| Analytical HPLC | Analysis of Huatuodou | Not specified | Acetonitrile - 0.1% Phosphoric Acid (gradient) | 326 nm | Simultaneous determination of 7 chlorogenic acid isomers. | akjournals.com |

| Analytical HPLC | Analysis of Viburnum sp. | Supelcosil LC-18 (250x4.6mm, 5µm) | Acetonitrile - 0.2% o-phosphoric acid (gradient) | 330 nm | Method developed for chlorogenic acid quantification. | researchgate.net |

| Semi-Prep HPLC | Isolation from Artemisia turanica | RP-18 | Methanol - Water (gradient) | - | Yielded 5.4 mg of this compound. | nih.gov |

| Preparative HPLC | Isolation from Lonicera japonica | Not specified | Not specified | - | Achieved 96% purity for this compound. | nih.govresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful technique for the rapid and high-resolution separation and quantification of this compound. Its enhanced speed and sensitivity over traditional HPLC are due to the use of columns with smaller particle sizes (typically sub-2 µm). This allows for a more efficient separation of complex mixtures, which is particularly advantageous when analyzing plant extracts containing multiple isomers of chlorogenic acid.

In a typical UPLC-MS/MS method for the simultaneous quantification of chlorogenic acid isomers, including this compound (4,5-dicaffeoylquinic acid), specific chromatographic conditions are employed. For instance, a study successfully quantified this compound alongside its isomers using a validated UPLC-MS/MS method. rsc.org Another study utilized a Waters Acquity UPLC BEH C8 column (150 mm × 2.1 mm, 1.7 µm) maintained at 30 °C with a gradient elution program for the analysis of sweet potato leaf extracts containing this compound. mdpi.com The mobile phase often consists of a binary solvent system, such as 0.1% formic acid in water and acetonitrile, with a gradient elution to achieve optimal separation. mdpi.com The high sensitivity of UPLC coupled with tandem mass spectrometry (MS/MS) allows for the detection and quantification of this compound even at low concentrations in various plant materials. rsc.orgmdpi.com

Table 1: UPLC Parameters for this compound Analysis

| Parameter | Example Condition 1 | Example Condition 2 |

|---|---|---|

| Column | Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm) | Acquity UPLC BEH C8 (150 mm × 2.1 mm, 1.7 μm) mdpi.com |

| Mobile Phase | A: 0.1% aqueous formic acidB: Acetonitrile rsc.org | A: 5% acetonitrile with 0.1% formic acidB: 100% acetonitrile with 0.1% formic acid mdpi.com |

| Flow Rate | Not specified | 0.3 mL/min mdpi.com |

| Column Temp. | 40 °C rsc.org | 30 °C mdpi.com |

| Detection | MS/MS rsc.org | ESI-MS/MS mdpi.com |

This table is for illustrative purposes and specific conditions may vary between studies.

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a valuable liquid-liquid partition chromatography technique for the preparative separation and purification of this compound from crude plant extracts. A key advantage of HSCCC is the absence of a solid support matrix, which circumvents issues like irreversible adsorption of the sample.

An efficient method for the separation of isochlorogenic acid isomers from the flower buds of Lonicera japonica involved an initial partial purification using a silica (B1680970) gel column, followed by HSCCC. This approach successfully yielded a fraction containing both isochlorogenic acid A and C. Subsequent purification by preparative HPLC resulted in this compound with a purity of 96% and a total recovery of 79.8%. nih.govresearchgate.net In another application, HSCCC was employed to separate isochlorogenic acids A and B from Achillea alpina, demonstrating its utility in resolving closely related isomers. mdpi.com The selection of an appropriate two-phase solvent system is critical for a successful HSCCC separation.

Thin-Layer Chromatography (TLC) in Fractionation

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid method for the qualitative analysis and fractionation of plant extracts containing this compound. It is often employed as a preliminary screening tool to identify the presence of phenolic compounds and to monitor the progress of separation by other chromatographic techniques.

For the analysis of chlorogenic acids, pre-coated silica gel GF254 plates are commonly used as the stationary phase. nih.gov A variety of mobile phase systems can be employed to achieve separation, with the choice depending on the specific composition of the extract. One such system is a mixture of ethyl acetate, formic acid, acetic acid, and water. nih.gov Another study utilized a mobile phase of benzene:ethyl acetate:ethanol (4:4:2) for the TLC analysis of an extract containing chlorogenic acid. impactfactor.org Following development, the separated compounds can be visualized under UV light or by spraying with a suitable reagent, allowing for the identification of fractions containing this compound for further purification. arabjchem.org

Column Chromatography (e.g., Silica Gel, Sephadex)

Column chromatography is a fundamental and widely applied technique for the isolation and purification of this compound from complex mixtures. Both silica gel and Sephadex are commonly used as stationary phases in this process.

Silica gel, a polar adsorbent, is effective for separating compounds based on their polarity. nih.gov In the isolation of this compound, a crude extract is often first subjected to silica gel column chromatography to remove less polar compounds and enrich the fraction containing the desired dicaffeoylquinic acids. nih.govresearchgate.netarabjchem.orgnih.gov Elution is typically carried out using a gradient of solvents with increasing polarity.

Sephadex, a size-exclusion chromatography medium, separates molecules based on their size. dergipark.org.tr Sephadex LH-20, in particular, is frequently used as a subsequent purification step after initial fractionation on silica gel. arabjchem.orgnih.govdergipark.org.tr This step helps to remove impurities of different molecular sizes, leading to a higher purity of the isolated this compound. For instance, a study on Calystegia silvatica utilized a Sephadex column with methanol as the eluent to purify a fraction containing chlorogenic acid. dergipark.org.tr

Structural Elucidation and Quantification Techniques

The definitive identification and quantification of this compound require sophisticated spectroscopic techniques that provide detailed information about its molecular structure and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the precise connectivity of atoms within the molecule.

1H NMR provides information about the chemical environment of the hydrogen atoms, while 13C NMR reveals the carbon skeleton. nih.govresearchgate.netakjournals.com 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. nih.govnih.gov This detailed information allows for the complete assignment of all proton and carbon signals and confirms the 4,5-dicaffeoylquinic acid structure of this compound.

Table 2: 1H and 13C NMR Spectroscopic Data for this compound

| Position | δH (ppm) | δC (ppm) |

|---|---|---|

| Quinic Acid Moiety | ||

| 1 | 75.3 | |

| 2 | ||

| 3 | 5.19 | |

| 4 | ||

| 5 | 5.29 | |

| 6 | ||

| 7 | 177.9 | |

| Caffeoyl Moiety 1 | ||

| 1' | ||

| 2' | ||

| 3' | ||

| 4' | ||

| 5' | ||

| 6' | ||

| 7' | ||

| 8' | ||

| 9' | 166.8 | |

| Caffeoyl Moiety 2 | ||

| 1'' | ||

| 2'' | ||

| 3'' | ||

| 4'' | ||

| 5'' | ||

| 6'' | ||

| 7'' | ||

| 8'' | ||

| 9'' | 166.6 |

Note: This table presents partial data for illustrative purposes, as complete assignments can vary slightly based on solvent and experimental conditions. Data referenced from a study on isochlorogenic acid glucosides. nih.gov

Mass Spectrometry (MS) including Electrospray Ionization (ESI-MS/MS, HR-ESI-MS)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the identification and quantification of this compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like this compound, typically in the negative ion mode. nih.govnih.gov

High-Resolution Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule. nih.gov Tandem Mass Spectrometry (MS/MS) is used to obtain structural information by fragmenting the precursor ion and analyzing the resulting product ions. For this compound (4,5-dicaffeoylquinic acid), the precursor ion [M-H]⁻ is observed at an m/z of approximately 515. mdpi.comnih.gov The fragmentation pattern in MS/MS is characteristic and aids in its identification and differentiation from its isomers. mdpi.com

Table 3: ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion [M-H]⁻ (m/z) | Product Ions (m/z) | Interpretation |

|---|---|---|

| 515 | 353 | Loss of a caffeoyl group |

This table illustrates a key fragmentation pathway for this compound. mdpi.com

Diode Array Detection (DAD) for Quantification

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a robust and widely used method for the quantification of this compound. nih.govakjournals.comnih.gov This technique allows for the simultaneous determination of this compound alongside other related phenolic compounds in various samples. nih.govakjournals.com The DAD provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. For the quantification of this compound and other isochlorogenic acids, a detection wavelength of 327 nm is often selected due to their strong UV absorption at this wavelength. akjournals.com

Method validation for HPLC-DAD quantification of this compound typically includes assessments of linearity, precision, repeatability, and accuracy. akjournals.comnih.gov Calibration curves for this compound demonstrate a good linear relationship between peak area and concentration, with correlation coefficients (r²) consistently greater than 0.99. nih.govscispace.com The limit of detection (LOD) and limit of quantification (LOQ) are determined to ensure the method's sensitivity. For instance, in one study, the LOD and LOQ for this compound were found to be 0.045 μg and 0.05 μg, respectively. nih.gov The precision of the method is evaluated through intra- and inter-day variability, with relative standard deviations (RSD) typically below 2%. nih.gov Recovery studies are also performed to assess the accuracy of the method, with recovery rates for this compound generally falling within the range of 94.6% to 103.3%. nih.gov

Table 1: HPLC-DAD Method Validation Parameters for this compound

| Parameter | Typical Value/Range | Reference |

| Detection Wavelength | 327 nm | akjournals.com |

| Linearity (r²) | > 0.999 | nih.gov |

| Limit of Detection (LOD) | 0.045 µg | nih.gov |

| Limit of Quantification (LOQ) | 0.05 µg | nih.gov |

| Intra-day Precision (RSD) | < 2% | nih.gov |

| Inter-day Precision (RSD) | < 2% | nih.gov |

| Recovery | 94.6% - 103.3% | nih.gov |

Coupled Techniques (e.g., UPLC-MS/MS, CE-DAD)

To enhance sensitivity, selectivity, and provide structural information, DAD is often coupled with other advanced analytical techniques.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful tool for the analysis of this compound. nih.govmdpi.com This method combines the high separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. In UPLC-MS/MS analysis, this compound is typically detected in negative ion mode as the [M-H]⁻ ion. nih.gov The use of Multiple Reaction Monitoring (MRM) mode allows for the simultaneous and accurate quantification of multiple compounds, including this compound, by monitoring specific precursor-to-product ion transitions. nih.govmdpi.com This technique is particularly valuable for analyzing complex samples where co-eluting interferences may be present. nih.gov

Capillary Electrophoresis with Diode Array Detection (CE-DAD) is another effective technique for the analysis of this compound. plos.orgnih.gov This method offers high separation efficiency and is particularly useful for the analysis of charged molecules like phenolic acids. plos.orgnih.gov An on-line DPPH-CE-DAD method has been developed to not only quantify but also to screen for the antioxidant activity of compounds like this compound in complex mixtures. plos.orgnih.govchemfaces.com In this setup, the separation is typically performed in a capillary with a buffer solution, and detection is carried out at a specific wavelength, such as 325 nm for chlorogenic acids. plos.orgnih.gov

Table 2: Coupled Analytical Techniques for this compound Analysis

| Technique | Ionization Mode | Key Advantages | Reference |

| UPLC-MS/MS | Negative ESI | High sensitivity, high selectivity, structural information, MRM for accurate quantification | nih.govmdpi.com |

| CE-DAD | - | High separation efficiency, suitable for charged analytes, can be coupled with activity assays (e.g., DPPH) | plos.orgnih.gov |

Bioactivity-Guided Isolation and Fractionation Methodologies

Bioactivity-guided isolation is a strategic approach used to identify and purify bioactive compounds from natural sources. This process involves a series of fractionations of a crude extract, with each fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until a pure, active compound, such as this compound, is isolated. nih.govbrieflands.com

The process typically begins with the extraction of plant material using a suitable solvent, often a hydroethanolic mixture, followed by partitioning with solvents of increasing polarity. brieflands.comnih.gov For example, an initial aqueous extract might be fractionated using techniques like macroporous resin column chromatography or vacuum liquid chromatography (VLC). nih.govbrieflands.com